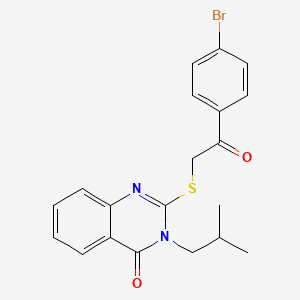

2-((2-(4-Bromophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone

Description

2-((2-(4-Bromophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone (CAS: 255865-16-8) is a quinazolinone derivative characterized by a 4-bromophenyl-substituted oxoethylsulfanyl group at position 2 and an isobutyl group at position 3 of the quinazolinone core. The bromophenyl moiety in this compound may enhance lipophilicity and binding affinity to biological targets, while the isobutyl group could influence steric and electronic properties .

Properties

IUPAC Name |

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-(2-methylpropyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O2S/c1-13(2)11-23-19(25)16-5-3-4-6-17(16)22-20(23)26-12-18(24)14-7-9-15(21)10-8-14/h3-10,13H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWRDRJOUYXUES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-Bromophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol or thiolate reacts with an appropriate electrophile, such as a halogenated quinazolinone intermediate.

Final Functionalization: The isobutyl group is introduced through alkylation reactions, often using isobutyl bromide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-Bromophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the quinazolinone core can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-((2-(4-Bromophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-(4-Bromophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the quinazolinone core are crucial for binding to these targets, potentially inhibiting their activity or modulating their function. The sulfanyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Variations and Substituent Effects

The compound’s structural analogues differ in substituents at three key positions:

Position 2 (sulfanyl-linked side chain): Variations in the aryl/alkyl group attached to the sulfur atom.

Position 3 (N-substituent): Alkyl or aryl groups altering steric and electronic profiles.

Aromatic ring substituents: Halogens (Br, Cl), methoxy, or methyl groups affecting electronic and hydrophobic interactions.

Table 1: Structural and Functional Comparison of Selected Quinazolinone Derivatives

* The target compound’s biological activities are inferred from structural similarities to active quinazolinones (e.g., α-glucosidase inhibition by bromophenyl derivatives ).

Key Findings from Comparative Studies

- Halogen Effects: Bromine at the 4-position (target compound) may enhance lipophilicity and target binding compared to chlorine (e.g., ’s BQ vs. CQ showed bromophenyl derivatives as stronger α-glucosidase inhibitors) .

- N-Substituent Impact: Isobutyl (target) vs. ethyl () or phenyl () groups may modulate steric hindrance, affecting interactions with hydrophobic enzyme pockets .

- Activity Inference: Compounds with 4-bromophenyl and sulfur-containing side chains (e.g., ) are hypothesized to exhibit enhanced enzyme inhibition or antimicrobial activity compared to non-halogenated analogues .

Biological Activity

2-((2-(4-Bromophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone, also known as compound 1 , is a quinazolinone derivative notable for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in antimicrobial and antioxidant domains.

Chemical Structure and Properties

The molecular formula of compound 1 is with a molecular weight of approximately 423.35 g/mol. The structure includes a quinazolinone core substituted with a bromophenyl group and a sulfanyl linkage, which are critical for its biological activity.

Biological Activity Overview

The biological activities of compound 1 can be categorized into several key areas:

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, compound 1 was tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The results showed that the compound inhibits bacterial growth effectively, likely due to its ability to bind to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .

Table 1: Antimicrobial Activity of Compound 1 Against MRSA

| Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|

| 5 | 10 |

| 10 | 15 |

| 20 | 22 |

Antioxidant Activity

In addition to its antimicrobial properties, compound 1 has demonstrated antioxidant activity. Various assays, such as DPPH and ABTS, were employed to evaluate its efficacy in scavenging free radicals. The presence of hydroxyl groups in the structure enhances this activity, making it a potential candidate for therapeutic applications related to oxidative stress .

Table 2: Antioxidant Activity Assays of Compound 1

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 15 |

The mechanism by which compound 1 exerts its biological effects involves several pathways:

- Inhibition of PBPs : By binding to PBPs, compound 1 disrupts bacterial cell wall synthesis, leading to cell lysis.

- Radical Scavenging : The antioxidant properties are attributed to the ability of the compound to donate electrons and neutralize free radicals.

- Metal Chelation : Some studies suggest that similar compounds can chelate metal ions, further contributing to their antioxidant effects .

Case Studies and Research Findings

Several studies have explored the biological activity of quinazolinone derivatives, including compound 1:

- Study on MRSA Inhibition : A study published in Antibiotics highlighted the effectiveness of quinazolinones against MRSA. Compound 1 was noted for its low minimum inhibitory concentration (MIC), indicating potent antibacterial activity .

- Antioxidant Evaluation : Research conducted by MDPI demonstrated that derivatives with specific substitutions at the quinazolinone scaffold exhibited enhanced antioxidant properties compared to unsubstituted analogs. Compound 1 was included in this evaluation and showed promising results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.